molecular formula C25H20ClN5O3S B11698120 methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11698120
M. Wt: 506.0 g/mol
InChI Key: CTGBXHDCDGRUQG-JFLMPSFJSA-N
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Description

Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a molecular formula of C25H19Cl2N5O3S This compound is notable for its intricate structure, which includes a triazole ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux conditions.

    Acetylation: The resulting triazole compound is then acetylated using acetic anhydride to introduce the acetyl group.

    Hydrazone Formation: The acetylated triazole is reacted with hydrazine hydrate to form the hydrazone derivative.

    Esterification: Finally, the hydrazone derivative is esterified with methyl 4-formylbenzoate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections or cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biological processes.

Comparison with Similar Compounds

Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate can be compared with similar compounds such as:

    Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: This compound has a methyl group on the phenyl ring, which may alter its chemical reactivity and biological activity.

    Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.

These similar compounds highlight the unique structural features of this compound and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C25H20ClN5O3S

Molecular Weight

506.0 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C25H20ClN5O3S/c1-34-24(33)19-9-7-17(8-10-19)15-27-28-22(32)16-35-25-30-29-23(18-11-13-20(26)14-12-18)31(25)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,28,32)/b27-15+

InChI Key

CTGBXHDCDGRUQG-JFLMPSFJSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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